molecular formula C10H10FN B13589729 3-(3-Fluoro-4-methylphenyl)propanenitrile

3-(3-Fluoro-4-methylphenyl)propanenitrile

Cat. No.: B13589729
M. Wt: 163.19 g/mol
InChI Key: JNFYXFKOLSWQTG-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)propanenitrile is an organic compound characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)propanenitrile typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-Fluoro-4-methylphenyl)propanoic acid.

    Reduction: Formation of 3-(3-Fluoro-4-methylphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenyl isocyanate
  • 3-Fluoro-4-methylphenylboronic acid
  • 4-Fluoro-3-methylphenylboronic acid

Comparison

Compared to similar compounds, 3-(3-Fluoro-4-methylphenyl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications. The fluoro and methyl substituents on the phenyl ring also contribute to its unique properties, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFYXFKOLSWQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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